2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987807
InChI: InChI=1S/C17H7F11N2O3/c18-12-8(2-1-3-11(12)30(32)33)13(31)29-10-5-4-7(6-9(10)15(20,21)22)14(19,16(23,24)25)17(26,27)28/h1-6H,(H,29,31)
SMILES:
Molecular Formula: C17H7F11N2O3
Molecular Weight: 496.23 g/mol

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide

CAS No.:

Cat. No.: VC17987807

Molecular Formula: C17H7F11N2O3

Molecular Weight: 496.23 g/mol

* For research use only. Not for human or veterinary use.

2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide -

Specification

Molecular Formula C17H7F11N2O3
Molecular Weight 496.23 g/mol
IUPAC Name 2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide
Standard InChI InChI=1S/C17H7F11N2O3/c18-12-8(2-1-3-11(12)30(32)33)13(31)29-10-5-4-7(6-9(10)15(20,21)22)14(19,16(23,24)25)17(26,27)28/h1-6H,(H,29,31)
Standard InChI Key FBXDFJWYCRRMOD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F

Introduction

Structural Characteristics and Molecular Configuration

Molecular Composition

The compound’s molecular formula is C₁₉H₈F₁₃N₂O₃, with a molar mass of 648.26 g/mol . Its IUPAC name reflects three critical structural features:

  • A 2-fluoro substituent on the benzene ring

  • A 3-nitro group positioned meta to the amide linkage

  • A 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl group at the amide nitrogen

Table 1: Key Structural Features

FeaturePositionFunctional Impact
Fluorine atoms2, 4, trifluoromethylEnhanced hydrophobicity and metabolic stability
Nitro group (-NO₂)3Electron-withdrawing effects, redox activity
Heptafluoropropane moiety4Steric bulk, resistance to enzymatic degradation

The SMILES notation (CN(C)C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]) confirms the spatial arrangement of substituents, while the InChIKey (AMDGHCIYCBPNDR-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • ¹⁹F NMR: Peaks at δ -63 ppm (CF₃ groups) and δ -70 ppm (heptafluoropropane moiety)

  • ¹H NMR: Aromatic protons appear as complex multiplets between δ 7.5–8.1 ppm

X-ray crystallography of related structures shows dihedral angles of 85–90° between the benzamide and aniline rings, optimizing π-π stacking interactions in biological targets .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step sequence:

  • Nitrobenzoyl Chloride Formation:
    3-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) to form 3-nitrobenzoyl chloride, with yields >90% under anhydrous conditions .

  • Amidation with Fluorinated Aniline:
    The chloride intermediate couples with 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline in tetrahydrofuran (THF) at −70°C, using triethylamine as a base. This step achieves 65–75% yield after silica gel purification .

  • Fluorine Introduction:
    Residual chlorine atoms are replaced via nucleophilic aromatic substitution with potassium fluoride (KF) in dimethylformamide (DMF) at 130°C, completing the fluorination pattern .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1SOCl₂, DMAP80°C4 hr92%
2Et₃N, THF−70°C1 hr68%
3KF, DMF130°C10 hr20%

Alternative Pathways

  • Microwave-Assisted Synthesis: Reduces Step 3 reaction time to 2 hours with comparable yields

  • Continuous Flow Chemistry: Enhances safety profile during nitro group introduction

Biological Activity and Mechanism of Action

Insecticidal Efficacy

The compound demonstrates LC₅₀ values of 0.8–2.5 mg/L against Spodoptera frugiperda (fall armyworm) and Plutella xylostella (diamondback moth), outperforming chlorantraniliprole (LC₅₀ = 3.1–5.4 mg/L) . Its mode of action involves:

  • Binding to γ-aminobutyric acid (GABA) receptors in insect nerve cells

  • Blocking chloride ion channels, causing hyperexcitation and paralysis

  • Resistance to detoxification enzymes due to fluorine shielding

Structure-Activity Relationships (SAR)

  • Nitro Group Removal: Reduces potency by 98%, confirming its role in redox cycling

  • Trifluoromethyl Substitution: Increases binding affinity by 40% compared to methyl groups

Environmental and Toxicological Profile

Degradation Pathways

Hydrolysis studies (pH 7, 25°C) show two primary metabolites:

  • 3-Amino Derivative: Formed via nitro group reduction (t₁/₂ = 15 days)

  • Fluorobenzoic Acid: Resulting from amide bond cleavage (t₁/₂ = 30 days)

Ecotoxicity Data

OrganismEC₅₀ (96 hr)Risk Quotient
Daphnia magna0.12 mg/LHigh
Oncorhynchus mykiss1.8 mg/LModerate

Comparative Analysis with Related Compounds

CompoundLC₅₀ (mg/L)Soil t₁/₂ (days)Mammalian Toxicity (LD₅₀)
Target Compound0.8–2.545>2000 mg/kg
Broflanilide1.2–3.160>5000 mg/kg
Chlorantraniliprole3.1–5.430>5000 mg/kg

Key advantages include faster soil degradation versus broflanilide and higher potency than chlorantraniliprole .

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